(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA

Description

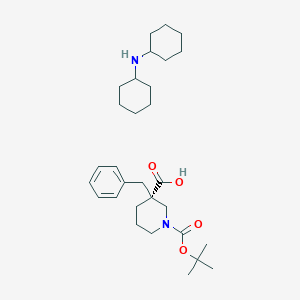

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid dicyclohexylammonium (DCHA) salt is a chiral piperidine derivative extensively used in pharmaceutical synthesis and asymmetric catalysis. Its structure features:

- Boc (tert-butyloxycarbonyl) group: Enhances stability during synthetic steps and allows selective deprotection under acidic conditions.

- Benzyl substituent at position 3: Introduces steric bulk and modulates lipophilicity, influencing receptor interactions.

- DCHA counterion: Improves crystallinity, facilitating purification and handling .

These properties suggest that (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA likely shares comparable crystallinity and stereochemical stability.

Properties

IUPAC Name |

(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4.C12H23N/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21);11-13H,1-10H2/t18-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRTTYWPXUOKJW-GMUIIQOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354752-73-0 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354752-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.

Formation of Dicyclohexylamine Salt: The final step involves the formation of the dicyclohexylamine salt by reacting the carboxylic acid with dicyclohexylamine.

Industrial Production Methods

Industrial production of ®-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like benzyl halides, alkyl halides, and various nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can lead to the removal of protecting groups or the formation of alcohols.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is a crucial intermediate in synthesizing various pharmaceuticals. Its structural characteristics make it suitable for developing analgesics and anti-inflammatory drugs . Researchers have highlighted its potential in creating compounds that target pain pathways, offering new therapeutic options for patients suffering from chronic pain conditions .

Case Study: Analgesic Development

In a study focusing on the synthesis of novel analgesics, this compound was utilized to create derivatives that exhibited enhanced pain-relieving properties. The derivatives were tested in preclinical models, demonstrating significant efficacy compared to existing analgesics .

Organic Synthesis

Building Block for Complex Molecules

This compound is widely employed in organic chemistry as a building block for synthesizing complex molecules. Its unique functional groups facilitate the design of new compounds with specific biological activities. Researchers utilize it to create derivatives with tailored properties for various applications, including medicinal chemistry and materials science .

| Application | Description |

|---|---|

| Synthesis of Complex Molecules | Enables the creation of compounds with desired pharmacological effects. |

| Custom Synthesis Services | Chemical suppliers offer tailored synthesis for specific research needs, enhancing innovation in drug development. |

Drug Formulation

Enhancing Solubility and Bioavailability

The unique structure of this compound enhances the solubility and bioavailability of certain drugs. This characteristic is particularly valuable in formulating medications that require improved absorption and efficacy. Researchers are exploring its use in developing formulations that can effectively deliver drugs across biological barriers .

Research on Neurological Disorders

Potential Therapeutic Applications

Derivatives of this compound are being studied for their effects on neurotransmitter systems, which could lead to advancements in treatments for neurological conditions such as depression and anxiety disorders. The compound's ability to interact with various receptors makes it a candidate for further exploration in neuroscience research .

Custom Synthesis Services

Many chemical suppliers provide custom synthesis services for this compound, catering to specific research needs. This flexibility supports scientists in developing innovative projects tailored to their unique requirements .

Mechanism of Action

The mechanism of action of ®-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The Boc protecting group can be removed under specific conditions, allowing the active piperidine derivative to exert its effects on the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds are compared based on structural motifs, physical properties, and applications:

Key Observations:

Protection Group Chemistry: Boc vs. Cbz: Boc groups offer superior acid-lability compared to Cbz, which requires hydrogenolysis. This difference impacts synthetic strategies for deprotection . Example: Boc-L-glutamic acid DCHA salt (mp 141–143°C) is more thermally stable than Cbz analogs, which often require lower temperatures for handling .

Stereochemical Influence :

- The (R)-configuration in the target compound likely enhances enantioselectivity in catalysis, similar to how optical rotations in DCHA salts (e.g., −12.2 ) are critical for chiral resolution.

Solubility and Purification :

Critical Analysis of Research Findings

- Contradictions and Gaps :

- highlights similarity metrics (e.g., 0.97 for methyl esters) but lacks data on Boc-protected analogs. This underscores the need for targeted studies on (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA.

- Melting points for DCHA salts vary widely (141–160°C ), suggesting structural nuances (e.g., piperidine vs. glutamic acid) significantly impact crystallinity.

Biological Activity

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is a compound that has garnered attention in various fields of research, particularly in pharmaceutical development and organic synthesis. Its unique structure and properties make it a valuable intermediate in the synthesis of biologically active molecules. This article provides a detailed overview of its biological activity, applications, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 500.72 g/mol. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological interactions.

Applications in Pharmaceutical Development

1. Analgesics and Anti-inflammatory Drugs

this compound serves as an important intermediate in the synthesis of analgesics and anti-inflammatory drugs. Its derivatives are being explored for their potential to modulate pain pathways effectively, offering insights into new therapeutic strategies .

2. Neurological Disorders

Research indicates that derivatives of this compound may have applications in treating neurological conditions. Studies are ongoing to explore its efficacy in modulating neurotransmitter systems, which could lead to novel treatments for disorders such as depression and anxiety .

3. Drug Formulation

The compound enhances the solubility and bioavailability of certain drugs, making it valuable in drug formulation processes. Its ability to improve pharmacokinetic profiles is particularly beneficial for compounds that are otherwise poorly soluble .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits significant binding affinity for certain receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : It has been shown to inhibit enzymes that contribute to inflammatory processes, thereby reducing pain and swelling.

Case Studies

A number of studies have evaluated the pharmacological properties of this compound:

1. Analgesic Activity

In a study assessing its analgesic properties, derivatives of the compound were tested in rodent models. The results indicated a significant reduction in pain responses compared to control groups, suggesting effective analgesic activity .

2. Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound, demonstrating that it reduced inflammation markers in animal models subjected to induced inflammation. The results showed a decrease in cytokine levels and inflammatory cell infiltration .

Data Tables

| Study | Biological Activity | Model Used | Key Findings |

|---|---|---|---|

| Study 1 | Analgesic | Rodent Models | Significant reduction in pain responses |

| Study 2 | Anti-inflammatory | Animal Models | Decreased cytokine levels; reduced inflammation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.